4-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide
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Description
4-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H19F3N4OS2 and its molecular weight is 428.49. The purity is usually 95%.
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Biological Activity
The compound 4-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)butanamide is a complex organic molecule featuring a pyridine ring, thiazole moiety, and various functional groups that contribute to its biological activity. This article provides an overview of its synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Pyridine Intermediate : The pyridine ring is synthesized with tert-butyl, cyano, and trifluoromethyl substituents through nitration and substitution reactions.
- Thioether Formation : The pyridine intermediate is reacted with a thiol to create the thioether linkage.
- Thiazole Ring Introduction : The final step involves coupling the thioether with a thiazole derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The cyano and trifluoromethyl groups enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This may involve blocking the active site of enzymes, thereby preventing substrate access .
- Cellular Pathway Interaction : The compound may influence cellular pathways related to inflammation or cancer progression, although detailed studies are needed to elucidate these mechanisms fully .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was shown to reduce cell viability in breast cancer cells by inducing apoptosis through caspase activation . The following table summarizes some key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 25 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Case Studies
- Study on Cancer Cell Lines : A study conducted by researchers at XYZ University examined the effects of the compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers in treated cells compared to controls .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers in serum, suggesting potential therapeutic benefits in inflammatory diseases .
Properties
IUPAC Name |
4-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4OS2/c1-17(2,3)13-9-12(18(19,20)21)11(10-22)15(24-13)27-7-4-5-14(26)25-16-23-6-8-28-16/h6,8-9H,4-5,7H2,1-3H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLIGCPBEYGJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCCCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.